molecular formula C8H4ClF3OS B1315304 3-(Trifluoromethylthio)benzoyl chloride CAS No. 51748-28-8

3-(Trifluoromethylthio)benzoyl chloride

Cat. No.: B1315304
CAS No.: 51748-28-8
M. Wt: 240.63 g/mol
InChI Key: UACYHAIRBPOIBL-UHFFFAOYSA-N
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Description

3-(Trifluoromethylthio)benzoyl chloride is an organic compound with the molecular formula C8H4ClF3OS. It is a colorless to light yellow liquid that is sensitive to moisture. This compound is primarily used as a building block in organic synthesis, particularly in the preparation of various pharmaceuticals, agrochemicals, and materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethylthio)benzoyl chloride typically involves the reaction of 3-(Trifluoromethylthio)benzoic acid with thionyl chloride. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent moisture from interfering with the reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the acid to the corresponding acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethylthio)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from reaction with amines

    Esters: Formed from reaction with alcohols

    Thioesters: Formed from reaction with thiols

    3-(Trifluoromethylthio)benzoic acid: Formed from hydrolysis

Scientific Research Applications

3-(Trifluoromethylthio)benzoyl chloride is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethylthio)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives. The trifluoromethylthio group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethylthio)benzoyl chloride is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to other benzoyl chlorides, allowing for the synthesis of a wider range of derivatives with specific properties .

Properties

IUPAC Name

3-(trifluoromethylsulfanyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3OS/c9-7(13)5-2-1-3-6(4-5)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACYHAIRBPOIBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10507232
Record name 3-[(Trifluoromethyl)sulfanyl]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51748-28-8
Record name 3-[(Trifluoromethyl)sulfanyl]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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